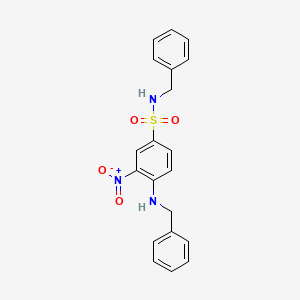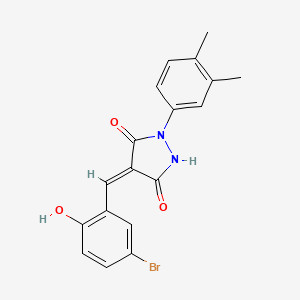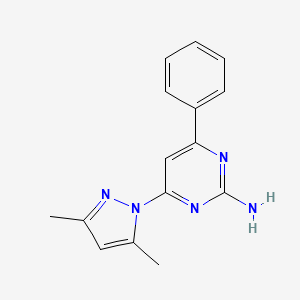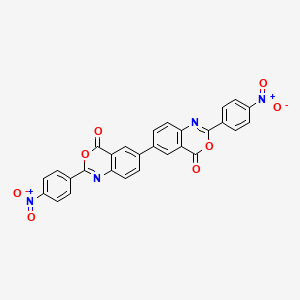![molecular formula C25H22N2O2S B5010282 N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide, also known as DPA-714, is a compound that has gained attention in the scientific community due to its potential applications in imaging and diagnosis of neuroinflammation.
作用机制
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the immune response and the production of proinflammatory cytokines. This compound also has an anti-inflammatory effect by inhibiting the production of nitric oxide and reducing the expression of proinflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation. It has been reported to reduce the expression of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) and inhibit the production of nitric oxide. This compound has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has several advantages for lab experiments. It has a high affinity for the TSPO and can be used for the visualization of neuroinflammation using PET imaging. This compound is also stable and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a radioactive compound and requires special handling and disposal procedures. This compound also has a high cost, which can limit its use in some research studies.
未来方向
There are several future directions for the use of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide in scientific research. One potential application is the use of this compound for the early diagnosis of neurodegenerative diseases. This compound could also be used to monitor the progression of neuroinflammation in response to treatment. Another future direction is the development of new TSPO ligands with improved pharmacokinetic properties and lower cost. These ligands could be used for the visualization of neuroinflammation and the development of new treatments for neurodegenerative diseases.
Conclusion:
This compound is a compound that has potential applications in imaging and diagnosis of neuroinflammation. Its high affinity for the TSPO makes it suitable for PET imaging and the visualization of neuroinflammation. This compound has anti-inflammatory effects and has been shown to reduce the activation of microglia and astrocytes. Although this compound has some limitations for lab experiments, its potential applications in scientific research make it an important compound for future studies.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide involves the reaction of 2-bromo-N-(2,3-dimethylphenyl)acetamide with 4,5-diphenyl-2-thioxoimidazolidin-1-ylidene)malononitrile in the presence of a base. The resulting compound is then treated with sodium methoxide to yield this compound.
科学研究应用
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has been extensively studied for its potential use in imaging and diagnosis of neuroinflammation. Neuroinflammation is a common feature of several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are involved in neuroinflammation. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17-10-9-15-21(18(17)2)26-22(28)16-30-25-27-23(19-11-5-3-6-12-19)24(29-25)20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMWVYROVYKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)


![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)


![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)